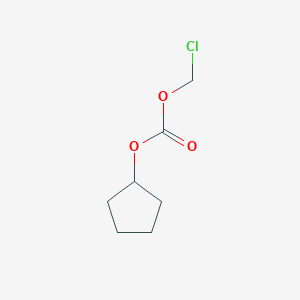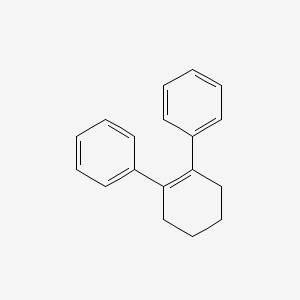
(2-Phenyl-1-cyclohexen-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenyl-1-cyclohexen-1-yl)benzene, also known as 1-Phenyl-1-cyclohexene, is an organic compound with the molecular formula C₁₂H₁₄. It is a derivative of cyclohexene where a phenyl group is attached to the first carbon of the cyclohexene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Phenyl-1-cyclohexen-1-yl)benzene can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of phenylcyclohexane. This process requires specific catalysts and controlled reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenyl-1-cyclohexen-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylcyclohexanone.
Reduction: Reduction reactions can convert it back to phenylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.
Major Products
Oxidation: Phenylcyclohexanone.
Reduction: Phenylcyclohexane.
Substitution: Bromophenylcyclohexene and nitrophenylcyclohexene.
Aplicaciones Científicas De Investigación
(2-Phenyl-1-cyclohexen-1-yl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (2-Phenyl-1-cyclohexen-1-yl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the phenyl ring acts as an electron-rich site, facilitating the attack by electrophiles. The cyclohexene ring can undergo reactions typical of alkenes, such as addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene: Lacks the phenyl group, making it less reactive in aromatic substitution reactions.
Phenylcyclohexane: Saturated version of (2-Phenyl-1-cyclohexen-1-yl)benzene, lacking the double bond in the cyclohexene ring.
Benzene: Simple aromatic ring without the cyclohexene structure
Uniqueness
This compound is unique due to its combination of aromatic and alicyclic structures, allowing it to participate in a wide range of chemical reactions. Its dual reactivity makes it a valuable compound in both synthetic and industrial chemistry .
Propiedades
Número CAS |
41317-87-7 |
|---|---|
Fórmula molecular |
C18H18 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
(2-phenylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C18H18/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
Clave InChI |
SOPOITUZEUADTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


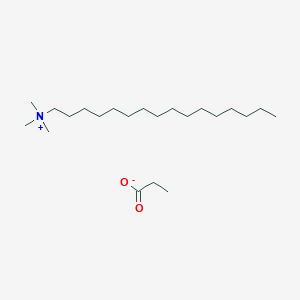

![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)




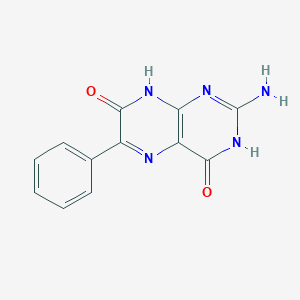

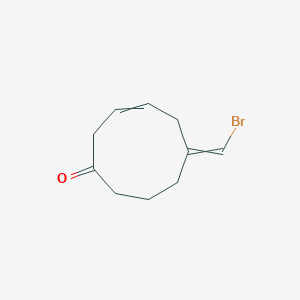
![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)

